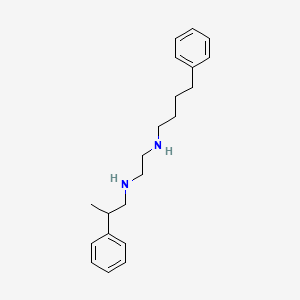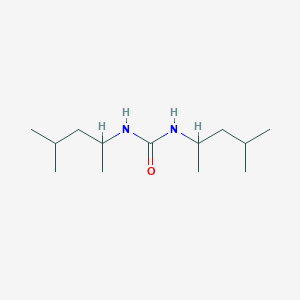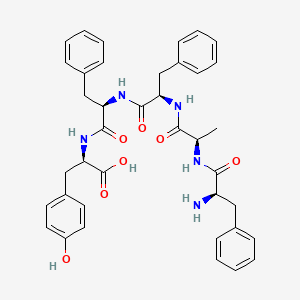![molecular formula C4H10N4O3 B12581746 O-[(Hydrazinylidenemethyl)amino]-D-serine CAS No. 197516-75-9](/img/structure/B12581746.png)
O-[(Hydrazinylidenemethyl)amino]-D-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(Hydrazinylidenemethyl)amino]-D-serine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system, particularly in neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(Hydrazinylidenemethyl)amino]-D-serine typically involves the reaction of D-serine with hydrazine derivatives under controlled conditions. One common method involves the use of hydrazine hydrate and formaldehyde in an aqueous medium, followed by purification through crystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-[(Hydrazinylidenemethyl)amino]-D-serine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted serine derivatives.
Scientific Research Applications
O-[(Hydrazinylidenemethyl)amino]-D-serine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of hydrazine derivatives and other complex molecules.
Biology: This compound is studied for its potential role in modulating neurotransmission and its effects on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases and psychiatric disorders.
Industry: It may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of O-[(Hydrazinylidenemethyl)amino]-D-serine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmission by acting on receptors and enzymes involved in the synthesis and degradation of neurotransmitters. The exact pathways and molecular targets are still under investigation, but it is thought to influence the levels of D-serine and other related compounds in the brain .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of D-serine and hydrazine, such as:
- N-Methyl-D-serine
- O-Benzoylhydroxylamines
- 2,4-Diaminobutyric acid
Uniqueness
What sets O-[(Hydrazinylidenemethyl)amino]-D-serine apart from these similar compounds is its unique hydrazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
197516-75-9 |
|---|---|
Molecular Formula |
C4H10N4O3 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
(2R)-2-amino-3-(methanehydrazonoylamino)oxypropanoic acid |
InChI |
InChI=1S/C4H10N4O3/c5-3(4(9)10)1-11-8-2-7-6/h2-3H,1,5-6H2,(H,7,8)(H,9,10)/t3-/m1/s1 |
InChI Key |
LFGFCCLPBAZIKW-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)ONC=NN |
Canonical SMILES |
C(C(C(=O)O)N)ONC=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate](/img/structure/B12581673.png)
![2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12581679.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
![Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester](/img/structure/B12581690.png)




![Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate](/img/structure/B12581705.png)
![3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide](/img/structure/B12581709.png)

![Benzamide, 4-benzoyl-N-[3-(triethoxysilyl)propyl]-](/img/structure/B12581720.png)

